6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione
Overview
Description
6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione is a heterocyclic compound that contains a triazine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydro-1,2,4-triazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine ring.
Scientific Research Applications
6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,4-triazine-3,5(2h,4h)-dione: Lacks the bromine substituent.
6-Chloro-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione: Contains a chlorine atom instead of bromine.
6-Bromo-1,2,4-triazine-3,5(2h,4h)-dione: Lacks the methyl group.
Uniqueness
6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione is unique due to the presence of both the bromine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-bromo-4-methyl-2H-1,2,4-triazine-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-3(9)2(5)6-7-4(8)10/h1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJXSGTGUSTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NNC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293771 | |
Record name | 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15870-75-4 | |
Record name | NSC92089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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